

Application of Mthfd2-IN-3 in Metabolic Flux Analysis: Notes and Protocols

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Compound of Interest

Compound Name: *Mthfd2-IN-3*

Cat. No.: *B12399992*

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Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme crucial for one-carbon (1C) metabolism, a network of interconnected pathways essential for the biosynthesis of nucleotides (purines and thymidylate) and amino acids (serine and glycine).^[1]^[2]^[3] In many cancer types, MTHFD2 is significantly upregulated to meet the high metabolic demands of rapid cell proliferation, while its expression in most healthy adult tissues is low.^[4]^[5]^[6] This differential expression makes MTHFD2 an attractive therapeutic target in oncology.

Mthfd2-IN-3 is a small molecule inhibitor designed to target the enzymatic activity of MTHFD2. By inhibiting MTHFD2, **Mthfd2-IN-3** disrupts the mitochondrial 1C flux, leading to a depletion of essential building blocks for DNA synthesis and repair. This ultimately triggers replication stress and induces apoptosis in cancer cells. Metabolic flux analysis, a powerful technique that utilizes stable isotope tracers to quantify the rates of metabolic reactions, is an indispensable tool for elucidating the precise metabolic consequences of MTHFD2 inhibition.

These application notes provide a comprehensive overview of the use of **Mthfd2-IN-3** in metabolic flux analysis, including detailed experimental protocols and expected quantitative outcomes.

Mechanism of Action of MTHFD2 and its Inhibition

MTHFD2 catalyzes the NAD⁺-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria. This reaction is a critical step in the mitochondrial folate cycle, which provides one-carbon units, primarily derived from serine, to the cytosol for purine and thymidylate synthesis. Inhibition of MTHFD2 by **Mthfd2-IN-3** is expected to block this mitochondrial pathway, forcing cells to rely on alternative cytosolic pathways for one-carbon units, which are often insufficient to support the high proliferative rate of cancer cells.^[7] This disruption leads to a depletion of purine and thymidine pools, causing replication stress and subsequent cell death.^[7]

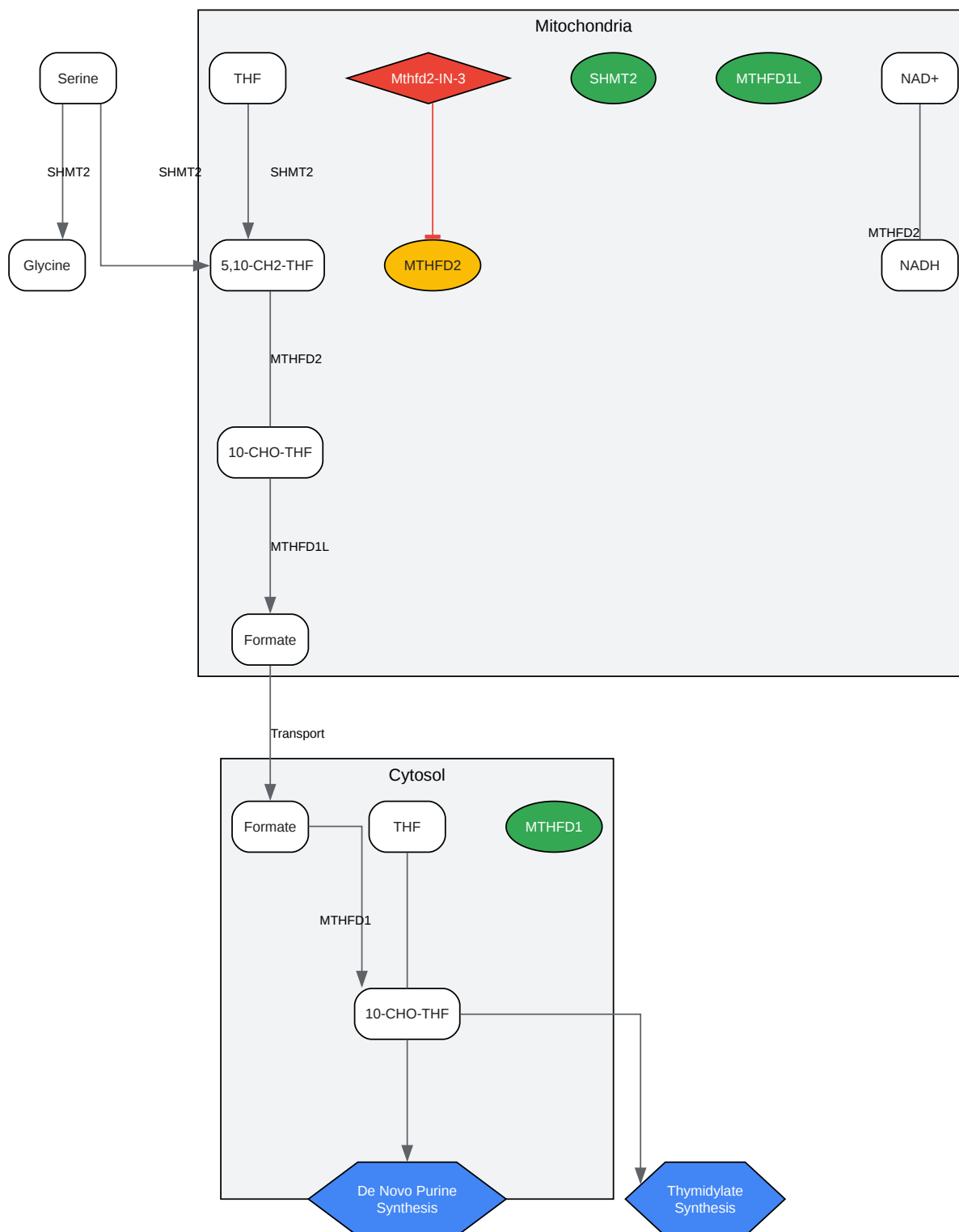
Data Presentation: Quantitative Metabolic Changes upon MTHFD2 Inhibition

The following table summarizes the expected quantitative changes in key metabolic fluxes and metabolite pool sizes upon treatment with an MTHFD2 inhibitor. The data is based on studies using MTHFD2 knockout (KO) models and inhibitors like DS18561882, which are expected to phenocopy the effects of **Mthfd2-IN-3**.

Metabolic Parameter	Control (Wild-Type/Vehicle)	MTHFD2 Inhibition/KO	Fold Change	Reference Cell Line/Model
Formate Excretion Flux (nmol/ μ L/hr)	~0.15	Undetectable	-	HEK 293T
Serine Contribution to Mitochondrial NADH Pool (%)	~7%	0%	-	HEK 293T
Intracellular Serine Levels (relative abundance)	1.0	Increased	>1.0	MOLM-14
Intracellular Glycine Levels (relative abundance)	1.0	Decreased	<1.0	MOLM-14
De Novo Purine Synthesis (relative flux from serine)	1.0	Significantly Reduced	<<1.0	AML Cells
Thymidylate Synthesis (relative flux from serine)	1.0	Significantly Reduced	<<1.0	HCT-116
Cell Viability (IC50 in μ M for DS18561882)	N/A	~0.1 - 1.0	N/A	Various Ovarian Cancer Lines

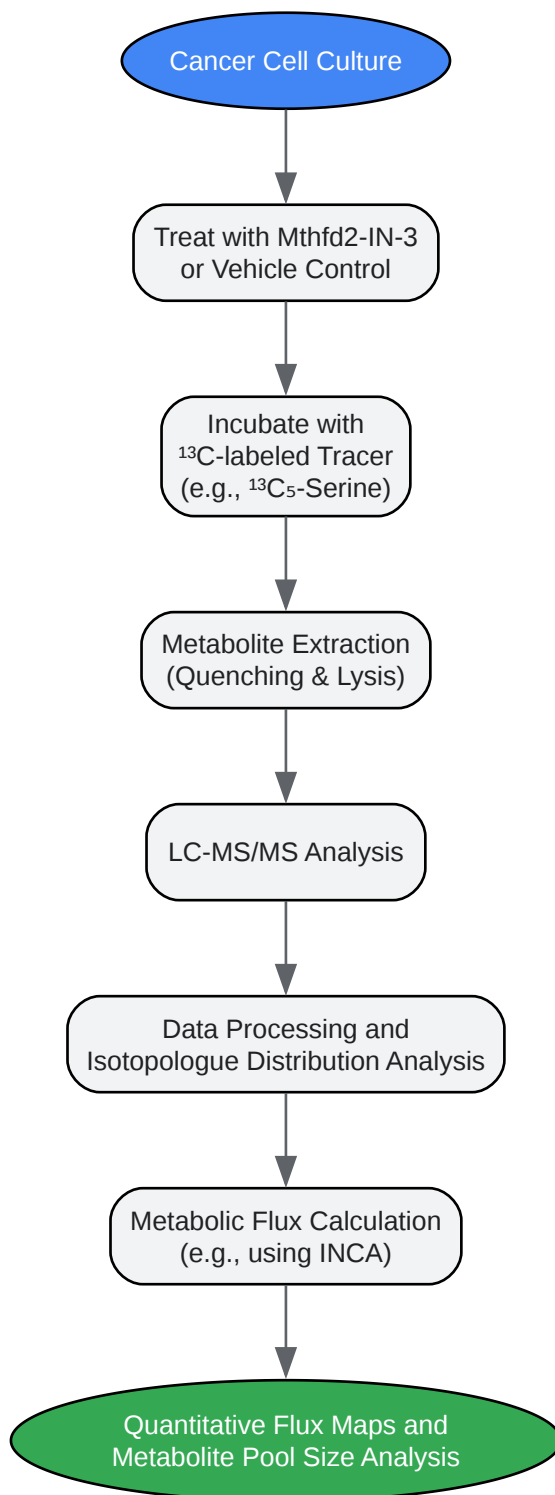
Note: The exact quantitative values will vary depending on the cell line, inhibitor concentration, and experimental conditions.

Mandatory Visualizations



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Caption: MTHFD2 signaling pathway in one-carbon metabolism.



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Caption: Experimental workflow for metabolic flux analysis.

Experimental Protocols

Cell Culture and Mthfd2-IN-3 Treatment

- **Cell Seeding:** Plate cancer cells (e.g., HCT-116, MOLM-14) in appropriate growth medium at a density that will result in ~50-60% confluency at the time of the experiment.
- **Inhibitor Preparation:** Prepare a stock solution of **Mthfd2-IN-3** in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
- **Treatment:** Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing either **Mthfd2-IN-3** at the desired concentration (e.g., 1 μ M) or a vehicle control (e.g., DMSO at the same final concentration as the inhibitor-treated cells).
- **Incubation:** Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the inhibitor to exert its metabolic effects.

Stable Isotope Labeling

- **Tracer Medium Preparation:** Prepare culture medium containing a stable isotope-labeled tracer. For tracing the one-carbon pathway, [U- $^{13}\text{C}_5$]-L-serine is a common choice. The concentration of the tracer should be similar to that in standard culture medium.
- **Medium Exchange:** After the **Mthfd2-IN-3** treatment period, aspirate the medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- **Labeling Incubation:** Add the pre-warmed tracer-containing medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites. The incubation time should be sufficient to approach isotopic steady-state for the metabolites of interest.

Metabolite Extraction

- **Quenching:** To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

- **Lysis and Extraction:** Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- **Centrifugation:** Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.
- **Supernatant Collection:** Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
- **Drying:** Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried samples can be stored at -80°C until analysis.

LC-MS/MS Analysis

- **Sample Reconstitution:** Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
- **Chromatographic Separation:** Separate the metabolites using a liquid chromatography (LC) system equipped with a column appropriate for polar metabolites (e.g., a HILIC column).
- **Mass Spectrometry Detection:** Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) to determine the mass-to-charge ratio (m/z) and intensity of each metabolite and its isotopologues.
- **Data Acquisition:** Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity.

Data Analysis and Flux Calculation

- **Peak Integration and Isotopologue Distribution:** Process the raw LC-MS data using appropriate software to identify and integrate the peaks corresponding to the metabolites of interest and their ¹³C-labeled isotopologues. Correct for the natural abundance of ¹³C.
- **Metabolic Flux Analysis Software:** Use specialized software (e.g., INCA, VANTED) to perform metabolic flux analysis. This involves providing the software with a model of the metabolic network, the measured isotopologue distributions, and any known extracellular fluxes (e.g., glucose uptake, lactate secretion).

- **Flux Calculation:** The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.
- **Statistical Analysis:** Perform statistical analysis to identify significant differences in metabolic fluxes and metabolite pool sizes between the **Mthfd2-IN-3**-treated and control groups.

Conclusion

The use of **Mthfd2-IN-3** in conjunction with metabolic flux analysis provides a powerful approach to dissect the metabolic vulnerabilities of cancer cells. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting MTHFD2 and to understand the intricate metabolic reprogramming that occurs upon its inhibition. This knowledge is critical for the development of novel and effective cancer therapies.

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